molecular formula C24H32N2O9 B10753689 Enalapril maleate CAS No. 76420-75-2

Enalapril maleate

Cat. No.: B10753689
CAS No.: 76420-75-2
M. Wt: 492.5 g/mol
InChI Key: OYFJQPXVCSSHAI-QFPUQLAESA-N
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Description

Enalapril maleate is a pharmaceutical compound widely used in the treatment of hypertension and congestive heart failure. It is the maleate salt of enalapril, which is a prodrug that is converted into its active form, enalaprilat, in the body. This compound is an angiotensin-converting enzyme (ACE) inhibitor that helps relax blood vessels, thereby lowering blood pressure and improving blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enalapril maleate is synthesized through a multi-step process. The synthesis begins with the preparation of enalapril, which involves the reaction of L-alanyl-L-proline with 1-(ethoxycarbonyl)-3-phenylpropylamine. This reaction forms enalapril, which is then converted into this compound by reacting with maleic acid .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction conditions such as temperature, pH, and solvent concentrations to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Enalapril maleate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound in the body converts it into its active form, enalaprilat .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is enalaprilat, which is the active ACE inhibitor. Other degradation products may form under oxidative conditions .

Scientific Research Applications

Enalapril maleate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study ACE inhibitors and their interactions with enzymes.

    Biology: this compound is used in research on cardiovascular diseases, particularly in understanding the mechanisms of hypertension and heart failure.

    Medicine: It is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.

    Industry: this compound is used in the development of pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Enalapril maleate exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, it reduces aldosterone secretion, which helps in lowering blood volume and pressure .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for better absorption and conversion to its active form, enalaprilat. This property provides a more sustained and effective inhibition of ACE compared to some other ACE inhibitors .

This compound continues to be a vital compound in the treatment of cardiovascular diseases and remains a subject of extensive research in the pharmaceutical and medical fields.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFJQPXVCSSHAI-QFPUQLAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75847-73-3 (Parent)
Record name Enalapril maleate [USAN:USP:JAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30896796
Record name Enalapril maleate
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Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76420-75-2, 76095-16-4
Record name L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate
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Record name Enalapril maleate
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Record name Enalapril maleate [USAN:USP:JAN]
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Record name (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate
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Record name Enalapril maleate
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Record name Enalapril maleate
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Record name (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate
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Record name ENALAPRIL MALEATE
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